N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives functionalized with acetamide and sulfanyl groups. Its structure features:
- A 1,2,4-triazole core substituted at positions 4 and 5 with furan-2-yl and furan-2-ylmethyl groups, respectively.
- A sulfanyl bridge connecting the triazole to an acetamide moiety, which is further substituted with a 3-chloro-4-methoxyphenyl group.
The compound’s synthesis likely involves alkylation of a triazole-thione intermediate with chloroacetamide derivatives under basic conditions, as described for analogous compounds .
Properties
Molecular Formula |
C20H17ClN4O4S |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17ClN4O4S/c1-27-16-7-6-13(10-15(16)21)22-18(26)12-30-20-24-23-19(17-5-3-9-29-17)25(20)11-14-4-2-8-28-14/h2-10H,11-12H2,1H3,(H,22,26) |
InChI Key |
HXKGVCPXJLPAFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4)Cl |
Origin of Product |
United States |
Preparation Methods
Azide-Alkyne Cycloaddition (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition between an alkyne and an organic azide remains the most widely employed method for constructing 1,2,4-triazole derivatives. In this approach:
-
Reagents : Copper(I) iodide (5–10 mol%) acts as the catalyst in a DMF/water mixture at 60–80°C.
-
Yield Optimization : Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes while maintaining yields above 85%.
-
Regioselectivity Control : Substituent positioning on the triazole ring is governed by the electronic nature of the azide precursor. Electron-withdrawing groups on the azide favor 1,4-disubstituted triazoles.
Hydrazine-Nitrile Cyclocondensation
Alternative routes utilize hydrazine derivatives reacting with nitriles under acidic conditions:
-
Reaction Conditions : Ethanol/HCl (1:1 v/v) at reflux for 12–18 hours.
-
Byproduct Management : Excess hydrazine (2.5 equiv.) minimizes formation of bis-triazole impurities.
Sulfanyl Acetamide Linkage Formation
The critical sulfanyl bridge connects the triazole core to the chloro-methoxyphenyl acetamide:
Thiolation of Triazole Intermediate
Acetamide Coupling
-
Activation Strategy :
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 50 mL | 500 L |
| Temperature Control | Oil Bath | Jacketed Reactor |
| Mixing Efficiency | Magnetic Stirring | Turbine Impeller |
| Purification Method | Column Chromatography | Crystallization |
| Overall Yield | 58% | 63% |
Key scale-up challenges include:
-
Exotherm Management : Gradual reagent addition protocols prevent thermal runaway during triazole formation.
-
Solvent Recovery Systems : DMF distillation units achieve >95% solvent recovery in continuous processes.
-
Crystallization Optimization : Anti-solvent (water) addition rate controlled at 0.5 L/min to ensure uniform crystal growth.
Analytical Characterization
Critical quality control checkpoints:
Spectroscopic Verification
Purity Assessment
-
HPLC Conditions :
Comparative Method Analysis
| Method Aspect | Azide-Alkyne Approach | Hydrazine-Nitrile Route |
|---|---|---|
| Reaction Time | 4–6 hours | 18–24 hours |
| Catalyst Cost | High (Cu catalysts) | Low |
| Byproduct Formation | <5% | 10–15% |
| Scalability | Excellent | Moderate |
| Regiochemical Control | High | Low |
The azide-alkyne method demonstrates superior efficiency for large-scale synthesis despite higher initial catalyst costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.
Reduction: Reduction reactions can target the triazole ring or the chloro group, potentially leading to dechlorination or hydrogenation products.
Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or thiourea under reflux conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dechlorinated or hydrogenated products.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and DNA.
Chemical Biology: It serves as a probe to study various biochemical pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as kinases or G-protein coupled receptors (GPCRs).
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway or the PI3K/Akt pathway, leading to effects on cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Notes:
- Halogen vs. Methoxy Groups : The 3-chloro-4-methoxyphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may enhance receptor binding compared to purely halogenated analogues (e.g., 3,5-dichlorophenyl in ).
- Furan vs. However, bulkier groups like 2,4,6-trimethylphenyl () may reduce solubility.
- Anti-Exudative Activity: Analogues with 4-amino-5-(furan-2-yl)-triazole cores demonstrate anti-exudative effects in rodent models, suggesting the target compound may share this activity .
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C16H15ClN4O3S
Molecular Weight: 378.8 g/mol
IUPAC Name: N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Canonical SMILES: CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)OC)Cl)C3=CC=CO3
The compound features a triazole moiety , which is known for its diverse pharmacological activities, including antifungal and antibacterial properties. The presence of the furan ring and the sulfanyl group further enhances its potential as a bioactive agent.
Synthesis
The synthesis involves multiple steps, starting with the formation of the triazole ring through cyclization reactions. The furan moiety is introduced via coupling reactions, often utilizing palladium-catalyzed techniques. The final assembly includes coupling the triazole-furan intermediate with the 3-chloro-4-methoxyphenyl acetamide moiety under basic conditions.
Antimicrobial Properties
Research indicates that compounds containing triazole structures exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been shown to possess antifungal properties against various pathogens, including Aspergillus fumigatus and Candida albicans .
A study highlighted that triazole derivatives with specific substitutions showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.046 to 3.11 μM . This suggests that this compound could exhibit similar or improved antimicrobial efficacy due to its unique structural features.
Anticancer Activity
Triazole compounds are also being explored for their anticancer properties. Studies have shown that certain triazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation . The unique arrangement of functional groups in this compound may enhance its interaction with these targets.
Case Studies
- Antifungal Activity : A recent study demonstrated that a related triazole compound exhibited an MIC of 1 μg/mL against Aspergillus fumigatus, suggesting that modifications like those in this compound could yield even more potent antifungal agents .
- Antibacterial Efficacy : Another study evaluated various triazole derivatives against a panel of bacterial strains, revealing that compounds with similar structures had MIC values as low as 0.125 μg/mL against E. coli and S. aureus . This reinforces the potential of N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-y)-4-(furan-2-y methyl)-4H -1, 2 , 4 -triazol -3 - yl ] sulfanyl } acetamide in developing new antibacterial therapies.
Q & A
Q. Why do computational docking scores conflict with experimental IC₅₀ values?
- Example : Docking predicts strong binding (ΔG = −10.5 kcal/mol) but IC₅₀ = 50 μM .
- Factors :
- Solvent effects (implicit vs. explicit solvent models).
- Target flexibility (rigid vs. flexible receptor docking).
- Solution : Perform molecular dynamics simulations (100 ns) to account for protein conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
